molecular formula C96H151N29O33S B12377923 CD36 (93-110)-Cys

CD36 (93-110)-Cys

Cat. No.: B12377923
M. Wt: 2271.5 g/mol
InChI Key: FUUCBPLODPITMD-YVKPXBAWSA-N
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Description

CD36 (93-110)-Cys is a synthetic peptide derived from the cluster of differentiation 36 (CD36) protein. CD36 is a multifunctional cell surface protein that belongs to the class B scavenger receptor family. It plays critical roles in various physiological processes, including fatty acid uptake, cellular adhesion, immune response, and apoptosis. The peptide this compound is specifically designed to target and modulate the functions of the CD36 protein.

Preparation Methods

The synthesis of CD36 (93-110)-Cys involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated until the desired sequence is achieved. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

CD36 (93-110)-Cys undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue in this compound can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

CD36 (93-110)-Cys has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between peptides and proteins. In biology, it helps elucidate the role of CD36 in cellular processes such as fatty acid uptake and immune response. In medicine, this compound is investigated for its potential therapeutic applications, including cancer treatment and metabolic disease management. In industry, it is used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of CD36 (93-110)-Cys involves its interaction with the CD36 protein. By binding to specific regions of CD36, the peptide can modulate the protein’s functions. For example, this compound can inhibit the binding of fatty acids to CD36, thereby reducing fatty acid uptake. Additionally, it can interfere with the interaction between CD36 and other proteins involved in cellular adhesion and immune response. The molecular targets and pathways involved in these processes include the fatty acid transport pathway and the immune signaling pathway.

Comparison with Similar Compounds

CD36 (93-110)-Cys is unique compared to other similar compounds due to its specific sequence and targeted action on the CD36 protein. Similar compounds include other CD36-derived peptides such as CD36 (145-171) and CD36 (156-184), which also target different regions of the CD36 protein. this compound is distinct in its ability to modulate specific functions of CD36, making it a valuable tool for research and therapeutic applications.

Properties

Molecular Formula

C96H151N29O33S

Molecular Weight

2271.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1

InChI Key

FUUCBPLODPITMD-YVKPXBAWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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